N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide

Description

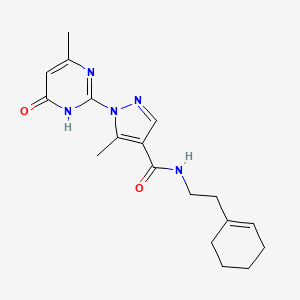

The compound of interest features a pyrazole core substituted at the 1-position with a 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl group and at the 4-position with a carboxamide moiety linked to a cyclohexenylethyl chain.

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-12-10-16(24)22-18(21-12)23-13(2)15(11-20-23)17(25)19-9-8-14-6-4-3-5-7-14/h6,10-11H,3-5,7-9H2,1-2H3,(H,19,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPARWGSEDLSGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)NCCC3=CCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide is a complex organic molecule with potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, emphasizing its pharmacological significance.

Chemical Structure and Properties

The chemical formula for the compound is . The structure features a pyrazole ring, a dihydropyrimidine moiety, and a cyclohexene substituent, contributing to its unique properties.

Structural Formula

Anticancer Activity

Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives of pyrazole and dihydropyrimidine have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Pyrazole Derivatives in Cancer Treatment

A study demonstrated that pyrazolo[4,3-f]quinolones exhibited potent inhibitory effects on cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell survival and apoptosis was highlighted. These findings suggest that our compound may possess similar anticancer mechanisms due to its structural similarities .

Anti-inflammatory Properties

In addition to anticancer activity, this compound may also exhibit anti-inflammatory effects. Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Example of Anti-inflammatory Activity

A derivative tested for anti-inflammatory activity showed a significant reduction in the levels of TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound's structural components may also confer antimicrobial properties. Heterocyclic compounds are known for their broad-spectrum antimicrobial activities.

Research Findings on Antimicrobial Effects

Studies have reported that related compounds demonstrate efficacy against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes .

Multicomponent Reactions (MCRs)

The synthesis of biologically active molecules like the target compound often employs multicomponent reactions (MCRs), which streamline the process by combining several reactants into one product. This method is particularly advantageous for synthesizing complex structures efficiently.

Synthesis Example

An efficient MCR approach has been documented for synthesizing similar pyrazole derivatives, yielding high purity and yield percentages (80–95%). This method reduces waste and enhances the overall sustainability of the synthesis process .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural elements are compared to analogs from the evidence below:

Key Observations :

- The target compound’s pyrazole core is less common in the evidence compared to pyrimidine () or thiazole () derivatives.

- Its cyclohexenylethyl chain is distinct from polar substituents like hydroxyethyl () or fluorobenzyl (), suggesting enhanced lipophilicity.

- The dihydropyrimidinone group (common in and target compound) may confer hydrogen-bonding capacity, critical for enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.